An In-depth Technical Guide to 2-Ethoxyethyl Chloroformate: Chemical Properties and Structure
An In-depth Technical Guide to 2-Ethoxyethyl Chloroformate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxyethyl chloroformate is a versatile organic compound valued in synthetic chemistry for its role as a reagent and a protective group.[1] Structurally, it is the ester of chloroformic acid and 2-ethoxyethanol, featuring a reactive chloroformate group attached to a 2-ethoxyethyl moiety.[2] This unique combination imparts specific solubility and reactivity characteristics that are advantageous in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-ethoxyethyl chloroformate, with a focus on its relevance to research and drug development.
Chemical Structure and Identification
The chemical structure of 2-ethoxyethyl chloroformate consists of a central carbonyl group bonded to a chlorine atom and a 2-ethoxyethyl ester group.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-Ethoxyethyl carbonochloridate[2] |
| Synonyms | 2-Ethoxyethyl chlorocarbonate, Carbonochloridic acid, 2-ethoxyethyl ester[2][3] |
| CAS Number | 628-64-8[1] |
| Molecular Formula | C5H9ClO3[1][3] |
| InChI Key | BAKGFNOISJEFPX-UHFFFAOYSA-N[4] |
Physicochemical Properties
2-Ethoxyethyl chloroformate is a colorless to pale yellow liquid with a characteristic pungent odor.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 152.58 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Pungent | [1] |
| Boiling Point | ~210.66 °C (estimated) | [1] |
| Density | 1.1341 g/cm³ | [1] |
| Refractive Index | 1.4169 (estimate) | [1] |
| Vapor Pressure | 1.96 mmHg at 25°C | [1] |
| Flash Point | 61.2 °C | [1] |
| Solubility | Soluble in alcohol, ether, chloroform, and benzene. Slightly soluble in water. | [1][2] |
Reactivity and Chemical Behavior
The reactivity of 2-ethoxyethyl chloroformate is primarily dictated by the electrophilic nature of the carbonyl carbon in the chloroformate group. This makes it susceptible to nucleophilic attack, leading to a variety of chemical transformations.
Nucleophilic Substitution: It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding carbonates, carbamates, and thiocarbonates, respectively. This reactivity is the basis for its use as a protecting group in organic synthesis.[2]
Hydrolysis: In the presence of water or moisture, 2-ethoxyethyl chloroformate hydrolyzes to produce 2-ethoxyethanol, carbon dioxide, and hydrochloric acid.[2] This reaction is a key consideration for its handling and storage.
Thermal Stability: As a primary alkyl chloroformate, it possesses moderate thermal stability.[5]
Applications in Organic Synthesis and Drug Development
2-Ethoxyethyl chloroformate is a valuable reagent in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.
-
Protecting Group Chemistry: It is widely used to introduce the 2-ethoxyethyl)oxycarbonyl (Eoc) protecting group for amines, alcohols, and other functional groups. This protecting group can be readily introduced and subsequently removed under specific conditions, allowing for selective reactions at other sites in a complex molecule.[1][5]
-
Derivatizing Agent: In analytical chemistry, it is employed as a derivatizing agent to enhance the volatility and thermal stability of polar analytes, such as amino acids and phenols, for analysis by gas chromatography-mass spectrometry (GC-MS).[2][6]
-
Synthesis of Carbamates and Carbonates: Its reaction with amines and alcohols provides a straightforward route to a wide range of carbamates and carbonates, which are important structural motifs in many biologically active compounds.
-
Polymer Chemistry: It can be used as an initiator in polymerization reactions.[2]
Experimental Protocols
While specific experimental conditions can vary depending on the substrate and desired outcome, the following sections provide representative protocols for the synthesis, purification, and analysis of 2-ethoxyethyl chloroformate.
Synthesis of 2-Ethoxyethyl Chloroformate
A common method for the synthesis of chloroformates is the reaction of the corresponding alcohol with phosgene or a phosgene equivalent. The following is a general procedure based on methods described for similar chloroformates.[7][8]
Reaction Scheme:
Materials:
-
2-Ethoxyethanol
-
Phosgene (or a safer equivalent like triphosgene)
-
Inert solvent (e.g., dichloromethane, toluene)
-
Tertiary amine base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)
Procedure:
-
In a well-ventilated fume hood, a solution of 2-ethoxyethanol in an inert solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acid gases.
-
The solution is cooled to a low temperature (typically 0-10 °C).
-
A solution of phosgene (or triphosgene) in the same solvent is added dropwise to the alcohol solution with vigorous stirring, maintaining the low temperature.
-
If a base is used, it is added concurrently or after the phosgene addition to neutralize the generated HCl.
-
After the addition is complete, the reaction mixture is stirred for a specified period at low temperature or allowed to warm to room temperature.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, the reaction mixture is worked up by filtering any precipitated salts (if a base was used) and washing the organic phase with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
The solvent is removed under reduced pressure.
Purification by Vacuum Distillation
The crude 2-ethoxyethyl chloroformate is typically purified by vacuum distillation to remove any unreacted starting materials and byproducts.[9]
Procedure:
-
The crude product is transferred to a distillation flask.
-
The distillation apparatus is set up for vacuum distillation.
-
The pressure is gradually reduced to the desired level.
-
The flask is heated gently in a heating mantle or oil bath.
-
The fraction distilling at the appropriate boiling point and pressure for 2-ethoxyethyl chloroformate is collected.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of 2-ethoxyethyl chloroformate.[2]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection.
-
Oven Program: A temperature gradient program is used to separate the components of the sample.
-
Mass Spectrometry: Electron ionization (EI) is commonly used. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.[2]
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis and purification of 2-ethoxyethyl chloroformate.[4]
-
Column: A reverse-phase column (e.g., C18) is suitable.
-
Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid, is used.[4]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate.
Visualization of Chemical Processes
The following diagrams illustrate key chemical processes involving 2-ethoxyethyl chloroformate.
Caption: General synthesis of 2-ethoxyethyl chloroformate.
Caption: Use as a protecting group for amines.
Caption: Analytical workflow for derivatization and GC-MS.
Safety and Handling
2-Ethoxyethyl chloroformate is a hazardous chemical that requires careful handling.
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[10]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[10]
-
Flammability: It is a flammable liquid.[1]
-
Reactivity: It reacts with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[2] It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[5]
Personal Protective Equipment (PPE): When handling 2-ethoxyethyl chloroformate, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container should be tightly sealed to prevent contact with moisture.
Conclusion
2-Ethoxyethyl chloroformate is a valuable and versatile reagent in organic synthesis, with important applications in drug discovery and development. Its ability to act as a protecting group and a derivatizing agent makes it a useful tool for chemists. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in the laboratory.
References
- 1. chembk.com [chembk.com]
- 2. 2-Ethoxyethyl chloroformate | 628-64-8 | Benchchem [benchchem.com]
- 3. 2-Ethoxyethyl chloroformate | 628-64-8 [amp.chemicalbook.com]
- 4. 2-Ethoxyethyl chloroformate | SIELC Technologies [sielc.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine [mdpi.com]
- 7. Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101602667A - A kind of preparation method of 2-ethylhexyl chloroformate - Google Patents [patents.google.com]
- 9. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 10. 2-Ethylhexyl chloroformate | C9H17ClO2 | CID 62783 - PubChem [pubchem.ncbi.nlm.nih.gov]
